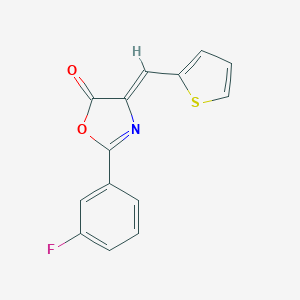![molecular formula C10H8N4O4 B422762 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone]](/img/structure/B422762.png)
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone] is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . This compound, in particular, has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone] typically involves the reaction of 4-hydroxybenzohydrazide with barbituric acid under specific conditions. The reaction mixture is usually heated under reflux in a suitable solvent, such as ethanol or methanol, for several hours. After the reaction is complete, the product is isolated by filtration, washed with cold water, and dried under vacuum .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazone derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone] involves the inhibition of endoplasmic reticulum (ER) stress and apoptosis. The compound has been shown to reduce the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells . Additionally, it inhibits the NF-kB inflammatory pathway, which is involved in the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-neuroinflammatory properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds have shown potential in various biological applications.
Uniqueness
2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-hydroxyphenyl)hydrazone] is unique due to its specific hydrazone moiety, which contributes to its distinct chemical reactivity and biological activity. Its ability to inhibit ER stress and apoptosis, as well as its anti-inflammatory properties, make it a promising candidate for further research and development in the field of neuroprotection and anti-neuroinflammation .
Propriétés
Formule moléculaire |
C10H8N4O4 |
|---|---|
Poids moléculaire |
248.19g/mol |
Nom IUPAC |
6-hydroxy-5-[(4-hydroxyphenyl)diazenyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O4/c15-6-3-1-5(2-4-6)13-14-7-8(16)11-10(18)12-9(7)17/h1-4,15H,(H3,11,12,16,17,18) |
Clé InChI |
TWGOJILVCXFFAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)O |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 5-{[(benzyloxy)carbonyl]amino}-1-[(4-iodoanilino)carbonyl]pentylcarbamate](/img/structure/B422679.png)
![(5E)-5-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B422680.png)


![4-chloro-3-nitro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B422690.png)
![2-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B422691.png)



![5-[4-(diethylamino)-2-methoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B422697.png)
![4-Bromo-3-nitrobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B422698.png)
![2-Chlorobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B422699.png)
![5-{4-Nitro-2,5-dimethylphenyl}-2-furaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B422700.png)
![2-Fluorobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B422701.png)
